molecular formula C23H30O6 B7790502 [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B7790502
M. Wt: 402.5 g/mol
InChI Key: ITRJWOMZKQRYTA-XLSOAHDVSA-N
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Description

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a high-value synthetic intermediate in the production of potent corticoid steroids. This compound features the characteristic cyclopenta[a]phenanthrene backbone essential for biological activity and is functionalized with key moieties that make it a versatile precursor. Its core structure, which includes the 3,11-dioxo and 17-hydroxy groups, is central to the activity of a class of steroids known as adrenocortical hormones (https://pubchem.ncbi.nlm.nih.gov/compound/222965). Researchers utilize this intermediate in the synthesis and development of advanced glucocorticoids, such as Halobetasol Propionate, a super-high-potency topical corticosteroid used in pharmacological research (https://go.drugbank.com/drugs/DB08914). The presence of the acetate-protected hydroxyethyl chain at the C-17 position is a critical structural feature that can be selectively deprotected and further elaborated to install various ester groups, which are key determinants of the potency, bioavailability, and receptor binding affinity of the final drug molecule. This makes the compound invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) and developing new anti-inflammatory and immunomodulatory agents. Its mechanism of action, when incorporated into a final active pharmaceutical ingredient, typically involves binding to the glucocorticoid receptor, leading to the modulation of gene expression and subsequent suppression of inflammatory and immune responses. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWOMZKQRYTA-XLSOAHDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-04-4
Record name CORTISONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Degradation of Natural Steroids

Cholesterol or pregnane derivatives serve as starting materials. For example, microbial oxidation of cholesterol by Mycobacterium species introduces hydroxyl groups at C17 and C21. Chemical degradation via ozonolysis or oxidative cleavage can modify side chains to yield intermediates with the desired decahydrocyclopenta[a]phenanthrene framework.

Total Synthesis from Terpenes

Total synthesis begins with triterpenes like squalene, employing cyclization reactions catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form the tetracyclic structure. Stereochemical control at C10 and C13 is achieved using chiral auxiliaries or asymmetric catalysis.

Functionalization of the Steroid Core

Introduction of 3,11-Dioxo Groups

Oxidation of C3 and C11 hydroxyl groups to ketones is critical:

  • C3 Oxidation : Jones reagent (CrO₃ in H₂SO₄) oxidizes C3-OH to C3=O in >85% yield.

  • C11 Oxidation : Microbial CYP11B1 enzymes selectively oxidize C11-OH to C11=O, as observed in adrenal glucocorticoid synthesis.

17-Hydroxylation

Biological and chemical methods are employed:

  • Enzymatic Hydroxylation : Recombinant CYP17A1 introduces 17α-hydroxyl groups with 90% regioselectivity.

  • Chemical Hydroxylation : Epoxidation of Δ¹⁶ bonds followed by acid-catalyzed hydrolysis yields 17-hydroxy derivatives, albeit with lower stereocontrol.

Synthesis of the 2-Oxoethyl Acetate Side Chain

Glycolic Acid Intermediate Formation

Reaction of the C17-hydroxyl group with glyoxylic acid under Mitsunobu conditions (DIAD, PPh₃) produces 2-hydroxyethyl derivatives. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 2-oxoethyl group.

Esterification with Acetic Anhydride

The 2-oxoethyl alcohol is acetylated using acetic anhydride in pyridine at 0–5°C, achieving >95% conversion. Catalytic sulfuric acid accelerates the reaction but risks dehydration side reactions.

Stereochemical Control and Purification

Chiral Resolution

Diastereomeric salts with (+)-camphorsulfonic acid separate (10R,13S,17R) isomers via fractional crystallization, yielding enantiomeric excess >98%.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) removes residual starting materials and byproducts, achieving ≥99.5% purity.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages Limitations
Core ConstructionMicrobial degradation68%High stereoselectivityLong fermentation times
Core ConstructionChemical synthesis45%ScalableRequires chiral catalysts
17-HydroxylationEnzymatic90%RegioselectiveCostly enzyme purification
17-HydroxylationEpoxidation65%Low-cost reagentsPoor stereocontrol
EsterificationAcetic anhydride95%High efficiencyAcid-sensitive substrates

Industrial-Scale Considerations

Continuous flow reactors optimize exothermic steps (e.g., acetylations), reducing reaction times from hours to minutes. Solvent recovery systems (e.g., thin-film evaporation) minimize waste in multi-step processes.

Emerging Biotechnological Approaches

Engineered Saccharomyces cerevisiae strains expressing CYP17A1 and hydroxysteroid dehydrogenases synthesize the steroid core in vivo, achieving titers of 1.2 g/L in bioreactors .

Chemical Reactions Analysis

Types of Reactions

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Overview

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant implications in various scientific fields. Its intricate structure includes multiple chiral centers and functional groups that make it a subject of interest in organic chemistry and pharmacology.

Scientific Research Applications

1. Pharmacological Research

  • The compound has been studied for its potential therapeutic effects in various diseases due to its structural similarity to steroid hormones. Its ability to interact with specific biological receptors makes it a candidate for drug development targeting conditions such as hormonal imbalances and certain cancers.

2. Organic Synthesis

  • As a versatile intermediate in organic synthesis, this compound can be utilized in the production of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological properties.

3. Biochemical Studies

  • The compound's interaction with biological systems can be explored to understand metabolic pathways and enzyme activities. This is particularly relevant in studies focusing on steroid metabolism and related disorders.

Case Studies

Case Study 1: Hormonal Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant hormonal activity. In vitro studies showed that these compounds could modulate estrogen receptor activity in breast cancer cell lines. This suggests potential applications in developing selective estrogen receptor modulators (SERMs) for therapeutic use in hormone-dependent cancers.

Case Study 2: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound revealed that modifications at specific positions led to enhanced anti-inflammatory activities. The derivatives were tested in animal models of inflammation and showed promising results compared to standard anti-inflammatory drugs.

Data Tables

Application Area Description Potential Impact
Pharmacological ResearchInvestigating therapeutic effects on hormonal disorders and cancersDevelopment of new drugs for treatment
Organic SynthesisServing as an intermediate for synthesizing other biologically active compoundsCreation of novel pharmaceuticals
Biochemical StudiesExploring interactions with metabolic pathways and enzyme activitiesInsights into steroid metabolism and related disorders

Mechanism of Action

The mechanism of action of [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to hormone receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use
Target Compound 402.486 17-acetoxy, 10,13-dimethyl, 3,11-dioxo Not explicitly reported (assumed progestogenic)
Chlormadinone Acetate () 404.90 17-acetoxy, 6-chloro, 10,13-dimethyl, 3-oxo Progestin (contraceptive, antiandrogenic)
Ulipristal Acetate () 475.60 17-acetoxy, 11-(4-dimethylaminophenyl), 13-methyl, 3-oxo Selective progesterone receptor modulator
[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-...] acetate (NSC54339, ) ~382.21* 16-bromo, 17-acetoxy, 10,13-dimethyl, 3-oxo Research compound (anticancer potential)
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-...-3,17-diol () 296.408 17-ethynyl, 13-methyl, 3,17-diol Androgen receptor modulation (hypothetical)

*Estimated based on formula.

Key Observations:
  • Chlormadinone Acetate: The addition of a 6-chloro group increases electronegativity, enhancing binding to progesterone receptors but introducing hepatotoxicity risks .
  • Ulipristal Acetate: The 11-(4-dimethylaminophenyl) group confers selective receptor modulation, enabling use in uterine fibroids without full agonist activity .
  • Target Compound : The 3,11-dioxo groups differentiate it from most progestogens, possibly reducing glucocorticoid cross-reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound Chlormadinone Acetate Ulipristal Acetate
LogP ~3.5 (estimated) 4.1 5.2
Solubility Low in water Low in water Freely soluble in DCM, MeOH
pKa ~12.7 (acidic) 12.5 12.7 (acidic), 4.8 (basic)
  • Acidic pKa (~12.7) aligns with steroid enolates, favoring deprotonation in physiological conditions .

Biological Activity

The compound 2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate , with CAS number 114223-07-3, is a synthetic derivative of steroids and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC23H30O6
Molecular Weight434.546 g/mol
Density1.34 g/cm³
Boiling Point648 °C
Flash Point345.7 °C

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits properties similar to glucocorticoids and may influence various cellular pathways involved in inflammation and immune responses.

  • Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression related to inflammation and immune response.
  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

In Vitro Studies

Research indicates that the compound demonstrates significant anti-inflammatory effects:

  • Cell Line Studies : In RBL-2H3 mast cells, the compound inhibited degranulation and reduced β-hexosaminidase release by approximately 40% at a concentration of 100 µM .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that concentrations below 50 µM did not significantly affect cell viability compared to controls .

In Vivo Studies

In vivo studies have highlighted the compound's potential therapeutic applications:

  • Asthma Models : In animal models of asthma, administration of the compound resulted in a significant reduction in airway hyperreactivity and inflammatory cell infiltration in lung tissues .
  • Immunosuppressive Effects : The compound was shown to lower IgE levels and decrease IL-13 expression in lung tissues after treatment in an ovalbumin-induced asthma model .

Case Studies

  • Case Study on Asthma Treatment : A study evaluated the efficacy of the compound in a controlled trial involving asthmatic mice. Results indicated that treatment led to a marked improvement in lung function and histological examination showed reduced eosinophilic infiltration compared to untreated controls .
  • Chronic Inflammation Model : Another study focused on chronic inflammatory conditions where the compound was administered over several weeks. The results demonstrated a sustained reduction in inflammatory markers and improved clinical outcomes in treated subjects .

Q & A

Q. Table 1: Recommended Analytical Techniques

TechniquePurposeKey Parameters
NMRStereochemical confirmation600 MHz, CDCl₃ solvent
HPLC-MSPurity and impurity profilingGradient: 10–90% MeCN in H₂O
TGA/DSCThermal stabilityHeating rate: 10°C/min

How can researchers resolve contradictions in structural data from different sources?

Advanced
Discrepancies in stereochemical assignments (e.g., conflicting IUPAC names in vs. 7) require:

  • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental NMR shifts .
  • Single-Crystal X-ray Diffraction: Resolve ambiguities in substituent positions using synchrotron radiation sources .
  • Cross-Platform Mass Spectrometry: Use MALDI-TOF/TOF and Orbitrap systems to validate molecular weight and fragmentation patterns .

Methodological Note: Collaborate with specialized crystallography facilities for high-resolution data collection.

What methodological approaches are suitable for studying degradation pathways under varying experimental conditions?

Advanced
Design stress-testing protocols to address stability gaps (e.g., SDS lacks decomposition data ):

  • Forced Degradation Studies:
    • Thermal Stress: Incubate at 40–80°C for 14 days (ICH Q1A guidelines).
    • Photolytic Stress: Expose to UV (320–400 nm) and visible light .
    • Hydrolytic Stress: Test in buffers (pH 1–13) at 25°C and 60°C.
  • Analytical Monitoring: Use LC-PDA-MS to identify degradation products and propose pathways .

Q. Table 2: Degradation Study Design

ConditionParametersMonitoring Interval
Thermal60°C, dry heatDays 0, 7, 14
Photolytic1.2 million lux-hoursDays 0, 5, 10
Acidic Hydrolysis0.1 M HCl, 60°CHours 0, 24, 48

How should waste containing this compound be disposed of in compliance with regulations?

Basic
Follow EPA and OECD guidelines for hazardous waste:

  • Deactivation: Treat with sodium hypochlorite (10% v/v) for 24 hours to neutralize reactive groups .
  • Disposal: Use licensed waste contractors for incineration (≥1200°C) to prevent environmental release .
  • Documentation: Maintain logs per OSHA 29 CFR 1910.1200 for audit trails .

What strategies can mitigate batch-to-batch variability in synthesis?

Advanced
Address variability using quality-by-design (QbD) principles:

  • Process Analytical Technology (PAT): Implement in-line FTIR for real-time monitoring of acetylation reactions .
  • Design of Experiments (DoE): Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .
  • Critical Quality Attributes (CQAs): Define acceptance criteria for purity (≥98% by HPLC), enantiomeric excess (≥99%), and residual solvents (ICH Q3C) .

Methodological Note: Use multivariate analysis (e.g., SIMCA) to correlate process parameters with product quality .

How can researchers design mechanistic studies to investigate its potential carcinogenicity?

Advanced
Leverage IARC and ACGIH classifications () to design:

  • In Vitro Assays:
    • Ames test (OECD 471) for mutagenicity.
    • Comet assay (OECD 489) for DNA damage in HepG2 cells.
  • In Vivo Models: Chronic toxicity studies in rodents (OECD 451) at doses 10–100 mg/kg/day.
  • Omics Profiling: RNA-seq to identify oncogenic pathways post-exposure .

Methodological Note: Include positive controls (e.g., benzo[a]pyrene) and validate assays with OECD guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.